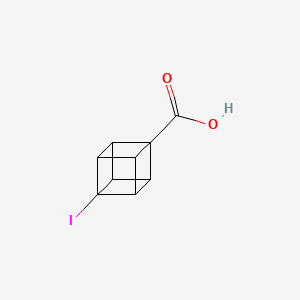

4-Iodocubane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodocubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHINRLKQGLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111873-46-2 | |

| Record name | 8-iodocubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Advanced Synthesis Methodologies for 4 Iodocubane 1 Carboxylic Acid

Foundational Synthetic Routes to the Cubane (B1203433) Core and Dicarboxylates

The construction of the cubane cage is a significant challenge in synthetic chemistry. The most established and scalable routes produce dimethyl cubane-1,4-dicarboxylate, which serves as the primary gateway to a wide range of cubane derivatives. dtic.milsoton.ac.uk

Multi-Step Approaches from Cyclopentenone Precursors

The classic and most practical synthesis of the cubane core, specifically leading to cubane-1,4-dicarboxylic acid, was pioneered by Eaton and Cole and later optimized for large-scale production. researchgate.netpetrolpark.co.ukic.ac.uk The synthesis typically begins with the protection of a cyclopentanone (B42830) derivative, followed by a series of carefully orchestrated steps.

Table 1: Key Stages in the Synthesis of Cubane-1,4-dicarboxylic Acid from Cyclopentanone

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Cyclopentanone | Ethylene (B1197577) glycol, TsOH | Cyclopentanone ethylene ketal | Protection of the ketone. dtic.milresearchgate.net |

| 2 | Cyclopentanone ethylene ketal | Bromine (Br₂) | Tribrominated ketal | Introduction of bromine atoms. petrolpark.co.uk |

| 3 | Tribrominated ketal | Diethylamine (Et₂NH) | 2-bromocyclopentadienone dimer | Dehydrobromination and spontaneous Diels-Alder dimerization. soton.ac.uk |

| 4 | Dimer | UV light (hν) | Caged intermediate | Intramolecular [2+2] photocycloaddition. soton.ac.uk |

| 5 | Caged intermediate | Aqueous KOH, then HCl | Cubane-1,4-dicarboxylic acid | Favorskii rearrangement and hydrolysis. researchgate.netic.ac.uk |

Photocycloaddition Strategies for Cubane Skeleton Construction

The intramolecular [2+2] photocycloaddition is the cornerstone of the Eaton synthesis and the predominant method for constructing the cubane cage. acs.org This critical step involves the irradiation of the Diels-Alder dimer (endo-2,4-dibromodicyclopentadiene-1,8-dione) with ultraviolet light. soton.ac.ukvapourtec.com This photochemical reaction induces an intramolecular cycloaddition between the two double bonds of the dimer, effectively stitching the molecule together to form the polycyclic cage structure. soton.ac.ukacs.org

This reaction is often carried out in acidic methanol (B129727) using a mercury lamp. soton.ac.uk The efficiency and scalability of this step have been significantly improved through the use of continuous-flow photoreactors, which allow for the production of dimethyl 1,4-cubanedicarboxylate on a decagram scale. soton.ac.ukresearchgate.net The photocycloaddition leads to a caged intermediate which, upon subsequent rearrangement, yields the cubane framework. soton.ac.uk This strategy remains the most reliable and widely used method for accessing the cubane skeleton. acs.org

Strategies for Carboxylic Acid Group Introduction and Manipulation

Once the cubane-1,4-dicarboxylate scaffold is synthesized, the next phase involves the precise manipulation of the carboxylic acid groups to arrive at the asymmetrically substituted target, 4-iodocubane-1-carboxylic acid. This requires methods for selective differentiation of the two identical functional groups.

Carboxylation of Cubane Derivatives

While the most common route to cubane carboxylic acids involves building the scaffold with the carboxyl groups already present, methods for direct C-H carboxylation have also been explored. princeton.edu For instance, a light-mediated one-pot C-H carboxylation/esterification sequence has been utilized to introduce a carboxyl group onto a pre-existing cubane core. princeton.edu Another approach involves a radical-mediated chlorocarbonylation process, which can introduce a carbonyl functional group at a C-H bond adjacent to an existing ester, leading to 1,2,4-trisubstituted cubanes. soton.ac.uk These methods provide alternative pathways to functionalized cubanes without relying solely on the classic dicarboxylate synthesis.

Scaffold Remodeling for Carboxylic Acid Modification

Scaffold remodeling involves strategically altering the molecular framework to achieve different substitution patterns or isomers. In cubane chemistry, this is exemplified by the development of robust, multigram-scale syntheses for 1,3-disubstituted cubanes, which serve as bioisosteres for meta-substituted benzene (B151609) rings. rsc.org These syntheses often start from a common intermediate used in the synthesis of the 1,4-isomers. rsc.org By employing reactions such as the Wharton 1,3-transposition on an enone intermediate, chemists can divert the synthetic pathway to produce the less accessible 1,3-dicarboxylates. rsc.org This demonstrates that the initial placement of carboxylic acid groups can be modified through strategic scaffold remodeling to access a wider range of cubane isomers. researchgate.net

Selective Functionalization of Carboxylic Acid Moieties

The carboxylic acid groups on the cubane core are exceptionally well-behaved and can undergo most typical functional group transformations. ic.ac.uk The synthesis of this compound from cubane-1,4-dicarboxylic acid is a prime example of selective functionalization. The key steps are:

Selective Mono-Esterification or Mono-Hydrolysis: To differentiate the two carboxylic acid groups, a diester (e.g., dimethyl cubane-1,4-dicarboxylate) is subjected to carefully controlled hydrolysis to yield the mono-acid, mono-ester. Alternatively, the diacid can be selectively mono-esterified.

Decarboxylative Iodination: The resulting mono-acid is then subjected to a decarboxylative halogenation, such as a modified Hunsdiecker reaction. This reaction converts the free carboxylic acid group into an iodine atom while leaving the ester group intact.

Hydrolysis: The remaining ester group is then hydrolyzed to yield the final product, this compound.

This selective manipulation highlights the versatility of the carboxylic acid moiety as a synthetic handle. It can be retained as a key functional group or serve as a precursor to other substituents, such as halogens. ic.ac.ukacs.org Furthermore, the carboxylate can be converted into a wide array of other functional groups, including amides, acyl chlorides, and ethers (via oxidative decarboxylation), demonstrating its broad utility in elaborating the cubane scaffold. nih.govlibretexts.org

Methodologies for the Introduction of Iodine onto the Cubane Scaffold

Directly installing an iodine atom onto the cubane core is a critical step in the synthesis of this compound and its derivatives. Several methods have been developed to achieve this transformation, primarily involving the functionalization of pre-existing carboxylic acid groups or the activation of C-H bonds.

Decarboxylative halogenation is a powerful method for converting readily available carboxylic acids into valuable organic halides. acs.orgnih.gov This transformation involves the replacement of a carboxyl group with a halogen atom, proceeding through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov For the synthesis of iodocubanes, this approach is particularly advantageous as cubane carboxylic acids are common starting materials.

One effective method is the hypervalent iodine-mediated oxidative decarboxylation. In this reaction, a cubane carboxylic acid is treated with a hypervalent iodine reagent, such as iodosylbenzene diacetate (PhI(OAc)₂), in the presence of molecular iodine (I₂) and a suitable solvent like carbon tetrachloride (CCl₄). rsc.org The reaction is typically initiated by irradiation with light. This process generates a cubyl radical intermediate, which then abstracts an iodine atom to form the desired iodocubane (B12285268). Yields for this type of reaction are often high, in the range of 80-90%. rsc.org

The general mechanism for such decarboxylative iodinations can be complex. Initially, the carboxylic acid reacts with the iodine source to form an acyl hypoiodite (B1233010). However, the decomposition of this intermediate to the final alkyl iodide can be slow. A competing reaction may occur where the acyl hypoiodite reacts with a silver salt (if used, as in the Hunsdiecker reaction) to form a complex that then decomposes to an acyloxy radical, which can lead to the formation of an ester as a byproduct. acs.org

| Method | Reagents | Conditions | Product | Yield |

| Hypervalent Iodine Oxidative Decarboxylation | PhI(OAc)₂, I₂, CCl₄ | Irradiation | Iodocubane | 80-90% |

This table presents a summary of the decarboxylative iodization method for cubane carboxylic acids.

Free-radical halogenation provides another route to introduce halogens onto an alkane framework. wikipedia.org This type of reaction is characteristic of alkanes and proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or heat. wikipedia.orgucalgary.ca The mechanism involves three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by UV light or heat to generate two halogen radicals. ucalgary.calibretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the cubane core, forming a cubyl radical and a hydrogen halide. This cubyl radical subsequently reacts with another halogen molecule to yield the iodocubane and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine. ucalgary.ca

While conceptually straightforward, the direct radical-initiated halogenation of an unsubstituted cubane can lead to a mixture of products due to the statistical nature of the reaction. wikipedia.org The reactivity of halogens varies significantly, with chlorine being more reactive and less selective than bromine. ucalgary.ca For iodination, direct reaction with I₂ is generally not feasible as it is an endothermic process. Therefore, alternative iodine sources, such as tert-butyl hypoiodite, are often employed for radical iodinations. wikipedia.org The stability of the intermediate radical plays a crucial role in determining the regioselectivity of the reaction; for cubane, all bridgehead protons are equivalent, simplifying the initial substitution but making multiple halogenations a possibility. youtube.com

Regioselective Functionalization of Cubane Derivatives Relevant to this compound

Achieving the specific 1,4-substitution pattern of this compound requires precise control over the regioselectivity of the functionalization steps. Most synthetic routes start from precursors that already have a 1,4-substitution pattern, as these are more readily accessible from the common synthetic precursor, 1,4-cubanedicarboxylic acid. nih.gov However, methods for introducing functionality at other positions are crucial for accessing a wider range of cubane derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and, more recently, non-aromatic systems like cubane. nih.govrsc.org The method relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. baranlab.orgwikipedia.org This coordination directs the deprotonation to the adjacent, or ortho, position. baranlab.orgwikipedia.org

In the context of cubane chemistry, functional groups such as amides can serve as effective DMGs. nih.govrsc.org The process involves treating an amidocubane with a strong lithium base, such as an alkyllithium, often in the presence of an additive like an alkyl zinc compound. rsc.org This generates a cubyllithium species regioselectively at the position ortho to the amide group. This highly reactive intermediate can then be trapped with an electrophile. For the synthesis of iodocubanes, the cubyllithium intermediate is quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom with high precision. researchgate.net This methodology allows for the late-stage, regioselective introduction of iodine onto the cubane framework. nih.govrsc.org

| Directing Group | Metalating Agent | Electrophile | Result |

| Amide (-CONH₂) | Alkyllithium/Alkyl zinc | Iodine (I₂) | ortho-Iodination |

This table illustrates the key components of the directed ortho-metalation and subsequent iodination of a cubane derivative.

The ability to synthesize cubanes with different substitution patterns is critical for their application in medicinal chemistry and materials science, where they can act as bioisosteres for benzene rings. princeton.edu While 1,4-disubstituted cubanes are the most accessible due to their straightforward synthesis from 1,4-cubanedicarboxylic acid, accessing 1,3- and 1,2-disubstituted isomers has historically been a significant challenge. nih.govprinceton.edu

Recent advances have provided more practical routes to these less common substitution patterns. For instance, a robust, multigram-scale synthesis of 1,3-disubstituted cubanes has been developed, starting from an enone intermediate that was previously used for making 1,4-derivatives. rsc.orgresearchgate.net This route employs a novel Wharton transposition to access the required 1,3-substituted precursors. rsc.org

Access to 1,2-disubstituted cubanes has also been improved through C-H functionalization strategies. princeton.edu For example, starting with the commercially available dimethyl cubane-1,4-dicarboxylate, a light-mediated, one-pot C-H carboxylation can be used to introduce a third functional group, which can then be manipulated to achieve a 1,2-substitution pattern after further synthetic steps. princeton.edu The development of synthetic routes to various 1,2,4-trisubstituted cubanes further expands the library of accessible substitution patterns. digitellinc.com This control over regiochemistry is fundamental for the rational design and synthesis of complex cubane derivatives, including precursors to specifically substituted compounds like this compound.

Sustainable and Efficient Synthetic Techniques for Cubane Derivatives

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing complex molecules like cubane derivatives. Traditional multi-step batch syntheses can be resource-intensive and generate significant waste. Modern approaches, such as flow chemistry and electrosynthesis, offer promising alternatives. researchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream in a microreactor, has been shown to be particularly efficient for certain steps in cubane synthesis. researchgate.net Photochemical reactions, which are often integral to building the cubane cage, can be scaled up more safely and efficiently using flow photoreactors. princeton.edu

Electrosynthesis, which uses electricity to drive chemical reactions, is another sustainable technique that can replace hazardous or costly chemical reagents. researchgate.net For example, the Hofer-Moest reaction, an oxidative decarboxylative ether formation, has been successfully applied to cubane carboxylic acids under flow electrochemical conditions. This method allows for the direct and scalable conversion of cubane carboxylic acids into cubyl ethers, which are valuable intermediates. nih.gov These modern techniques not only improve the efficiency and scalability of cubane synthesis but also align with the principles of sustainable chemistry by reducing waste and avoiding harsh reagents. researchgate.net

Flow Photochemistry and Electrochemistry in Cubane Synthesis

Continuous-flow reactors have emerged as a powerful tool for photochemical and electrochemical reactions, overcoming the limitations of traditional batch processes, such as poor light penetration and scalability issues. researchgate.netmdpi.com For cubane synthesis, these technologies have been particularly impactful in the construction of the core skeleton and its subsequent functionalization. soton.ac.uk

The key [2+2] photocycloaddition step in Eaton's synthesis has been successfully adapted to continuous-flow systems. researchgate.netsoton.ac.uk This transition from batch photoreactors to microreactors or coiled flow reactors allows for uniform irradiation of the reaction mixture, leading to higher efficiency and significantly reduced reaction times. soton.ac.ukvapourtec.com The use of homemade or commercially available flow photoreactors has enabled the decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate, a crucial precursor for many functionalized cubanes. soton.ac.uk This approach not only improves productivity but also enhances safety when dealing with high-energy intermediates. researchgate.net

Flow electrochemistry offers a reagent-free method for the direct functionalization of the cubane ring system. nih.govresearchgate.net A notable example is the Hofer-Moest reaction, an oxidative decarboxylation of cubane carboxylic acids to form alkoxycubanes. nih.govd-nb.info When performed under continuous-flow electrochemical conditions, this transformation is both chemoselective and scalable, allowing for gram-scale synthesis in a matter of hours. nih.govresearchgate.net The mild conditions are compatible with various functional groups that might be sensitive to traditional chemical oxidants. nih.gov In this process, the anodic oxidation of a cubanecarboxylate salt generates a cubyl radical, which is further oxidized to a carbocation that can be trapped by a nucleophile like methanol to yield an ether. nih.govresearchgate.netd-nb.info This method represents the first direct electrochemical functionalization of the cubane system and highlights the potential of flow electrochemistry for creating advanced cubane building blocks. nih.gov

| Reaction Type | Methodology | Key Advantages of Flow Processing | Example Application | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Flow Photochemistry | Uniform irradiation, improved efficiency, reduced reaction time, straightforward upscaling. | Decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate. | soton.ac.uk |

| Oxidative Decarboxylation | Flow Electrochemistry | Reagent-free oxidation, high chemoselectivity, scalability, mild conditions. | Gram-scale synthesis of alkoxycubanes from cubane carboxylic acids (Hofer-Moest reaction). | nih.govresearchgate.net |

Metal-Free and Visible-Light-Induced Transformations

Recent advancements in synthetic methodology have emphasized the development of metal-free reactions and the use of visible light as a sustainable energy source. tue.nlmdpi.com These approaches align with the principles of green chemistry and offer new ways to perform challenging transformations on the cubane scaffold. chemistryworld.com

The classic cubane synthesis inherently relies on a light-induced transformation—the UV-mediated [2+2] cycloaddition. blogspot.comresearchgate.net However, modern photochemistry is increasingly moving away from high-energy UV radiation towards visible light, often in conjunction with photoredox catalysis. tue.nlmdpi.com This strategy can be made metal-free by using organic dyes as photosensitizers. rhhz.net Visible-light-induced photoredox catalysis facilitates single-electron transfer (SET) processes under exceptionally mild conditions, enabling the generation of radical intermediates for C-H functionalization or decarboxylative couplings. mdpi.comnih.gov For instance, a radical-initiated decarboxylative iodination is a known method to prepare cubyl iodides, which are precursors for cubylmetal species. acs.org Applying a visible-light-driven, metal-free protocol to such a transformation could provide a direct and sustainable route to the "iodo" component of this compound from a dicarboxylic acid precursor.

Metal-free synthesis is particularly attractive for producing compounds intended for biological applications, as it avoids potential contamination with toxic heavy metals. rsc.orgchemistryviews.org The development of metal-free methods for creating carbon-iodine bonds, for example, through the use of reagents like bis(pyridine)iodonium tetrafluoroborate, showcases the potential to install the iodide onto the cubane cage without a metal catalyst. chemistryviews.org While direct application to the cubane system requires specific adaptation, these methodologies provide a framework for developing a cleaner synthesis of this compound. The combination of visible-light photoredox catalysis with metal-free reagents represents a frontier in the synthesis of highly functionalized and strained molecules like cubanes. rhhz.net

| Approach | Energy Source | Catalyst/Mediator | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|---|

| Traditional Photocycloaddition | UV Light | None (direct excitation) | Forms the core cubane cage. | Synthesis of the cubane-1,4-dicarboxylic acid precursor. | wikipedia.orgblogspot.com |

| Visible-Light Photoredox Catalysis | Visible Light (e.g., LEDs) | Organic Dyes (metal-free) or Metal Complexes | Mild conditions, high selectivity, sustainable energy source, avoids harsh reagents. | Decarboxylative iodination of a dicarboxylic acid precursor to install the iodo group. | mdpi.comnih.gov |

| Sensitized Thermal Cycloaddition | Visible Light & Heat | Triplet Sensitizer (e.g., Ir(ppy)₃) | Replaces UV excitation with lower-energy visible light for cage formation. | Alternative route to the core cubane cage. | coconote.app |

Mechanistic Insights and Reactivity Pathways of 4 Iodocubane 1 Carboxylic Acid and Analogues

Reactivity Governed by the Strained Cubane (B1203433) Cage

The foundational reactivity of any cubane derivative is dictated by the inherent strain of its carbon skeleton. This strain influences not only the cage's stability but also the nature and reactivity of the bonds within it and the substituents attached to it.

The geometry of the cubane cage necessitates a substantial rehybridization of the carbon atoms. The endocyclic (cage) carbon-carbon bonds have a higher p-character than typical sp³-sp³ bonds, while the exocyclic carbon-substituent bonds gain a significant s-character. ic.ac.uk For the C-H bonds in unsubstituted cubane, the exocyclic orbital has about 31% s-character. ic.ac.uk This increased s-character makes the cubane protons more acidic than those in other saturated hydrocarbons; for instance, the kinetic acidity of cubane is approximately 63,000 times that of cyclohexane. ic.ac.uk

This rehybridization has profound effects on bond strength and reactivity:

Endocyclic C-C Bonds : These bonds are weakened due to high strain and increased p-character. nsf.govresearchgate.net Computational analyses, such as Wiberg bond index and natural bond orbital (NBO) studies, confirm the weakening of these interior C-C bonds. nsf.govresearchgate.net In some highly substituted cubanes, like certain nitrocubanes, the cage C-C bonds, rather than the C-substituent bonds, are predicted to be the "trigger bonds" that break first to initiate decomposition. nsf.govresearchgate.net

Exocyclic C-X Bonds : Conversely, the increased s-character in the exocyclic orbitals leads to the strengthening of the bonds between the cage carbon and its substituent. nsf.govresearchgate.net

Substituents can further modulate the strain within the cubane cage. Electron-withdrawing groups can alter the charge density of the skeleton, potentially enhancing the strain of the C-C bonds. researchgate.net For example, nitro groups can increase the activation of C-C bonds within the cage. researchgate.net

| Bond Type | Hybridization Effect | Consequence | Reactivity Implication |

|---|---|---|---|

| Endocyclic C-C | Increased p-character | Weakened bond strength nsf.govresearchgate.net | Potential site for cage-opening reactions |

| Exocyclic C-H | Increased s-character (~31%) ic.ac.uk | Increased acidity ic.ac.uk | Facilitates deprotonation and metallation reactions wikipedia.org |

| Exocyclic C-X (general) | Increased s-character | Strengthened bond nsf.govresearchgate.net | Influences substituent-based reactivity |

Cubane is a thermodynamically unstable molecule, with a strain energy of approximately 166 kcal/mol. ic.ac.uk This high potential energy suggests a strong driving force for transformations that would relieve this strain. wordpress.com However, despite its high enthalpy of formation, cubane is remarkably stable kinetically. wikipedia.orgresearchgate.net It is a crystalline solid that is stable in air and decomposes only at temperatures above 220°C. ic.ac.uk

This kinetic stability arises from the absence of low-energy pathways for decomposition. wikipedia.orgwordpress.com Concerted, two-bond ring-opening reactions, for instance, have very high activation energies. wordpress.com The decomposition products are typically isomers with lower energy, such as cuneane, or fragments like benzene (B151609) and acetylene. wikipedia.orgresearchgate.net The activation energy for the thermal decomposition of cubane has been experimentally determined to be high, at 43.1 ± 0.1 kcal/mol. ic.ac.uk

This dichotomy between thermodynamic instability and kinetic stability is central to cubane chemistry. Reactions are often designed to overcome the kinetic barrier in a controlled manner, harnessing the stored strain energy as a thermodynamic driving force. For example, metal ions can catalyze the rearrangement of cubane to cuneane, a process that releases significant strain. wikipedia.org This principle makes cubane and its derivatives, like heptanitrocubane and octanitrocubane, attractive as high-energy density materials, where the goal is to release the stored energy in a controlled detonation. wikipedia.org

Transformations of the Iodine Substituent

In 4-iodocubane-1-carboxylic acid, the iodine atom serves as a key functional handle for further synthetic transformations. Its reactivity is influenced by both the electronic properties of the cubane cage and the inherent characteristics of the carbon-iodine bond.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly effective for aryl and vinyl iodides and has been successfully applied to iodocubanes. acs.orgfrontiersin.org The exchange rate typically follows the trend I > Br > Cl, making iodocubanes excellent substrates. wikipedia.org

Treating an iodocubane (B12285268) with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) can generate a cubyllithium species. acs.org However, strong organolithium reagents may not be tolerated by other functional groups on the cubane ring. acs.org To address this, milder and more selective protocols have been developed. One such method involves the use of lithium organozincates, such as n-Bu₄ZnLi₂, which can convert functionalized iodocubanes into the corresponding cubyl metal species with good functional group tolerance. acs.org

These resulting cubyl metal species are nucleophilic and can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org This provides a powerful method for the synthesis of polyfunctionalized cubane derivatives. acs.org

| Iodocubane Derivative | Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|

| 4-Iodocubane-N,N-diisopropylcarboxamide | n-Bu₄ZnLi₂ | PhCHO (Benzaldehyde) | 4-(Hydroxy(phenyl)methyl)cubane-N,N-diisopropylcarboxamide | acs.org |

| 4-Iodocubane-N,N-diisopropylcarboxamide | n-Bu₄ZnLi₂ | Allyl Bromide | 4-Allylcubane-N,N-diisopropylcarboxamide | acs.org |

| 4-Iodocubane-N,N-diisopropylcarboxamide | n-Bu₄ZnLi₂ | I₂ | 4-Iodocubane-N,N-diisopropylcarboxamide (starting material recovered) | acs.org |

Nucleophilic substitution is a reaction class where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom. khanacademy.orglibretexts.org In the case of iodocubane, the iodine atom is the leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide a good leaving group. chemguide.co.uk

However, standard Sₙ1 and Sₙ2 substitution mechanisms face significant challenges with a cubane substrate:

Sₙ2 Reaction : This mechanism requires the nucleophile to attack the carbon atom from the backside, opposite to the leaving group. libretexts.orgchemguide.co.uk In the rigid cubane cage, this backside is completely blocked by the cage structure itself, making a classical Sₙ2 pathway impossible.

Sₙ1 Reaction : This mechanism proceeds through a carbocation intermediate. ucsb.edu The formation of a cubyl cation is highly unfavorable due to the strain and geometry of the cage, which cannot adopt the preferred planar geometry of a carbocation.

Despite these mechanistic hurdles, substitution-like reactions can occur under specific conditions, often proceeding through more complex or radical-based pathways rather than simple ionic substitution. The choice of reagents and conditions is critical for achieving successful substitution on the cubane framework. organic-chemistry.org

The presence of an iodine substituent, particularly in conjunction with other activating groups, can destabilize the cubane cage and facilitate its rearrangement or fragmentation. researchgate.net The activation of the C-I bond can initiate processes that lead to the release of the cage's substantial strain energy.

Reactivity and Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group on the cubane framework is a versatile handle for a variety of chemical transformations. While it undergoes typical reactions, its position on the strained cage also enables unique reactivity pathways, particularly in decarboxylative processes.

Decarboxylative functionalization is a powerful strategy for introducing new substituents onto the cubane core, leveraging the ready availability of cubane carboxylic acids. These reactions proceed by replacing the carboxyl group with another functional group, often through radical or ionic intermediates.

One prominent method is the Hunsdiecker-type reaction for decarboxylative iodination. For instance, this compound can be synthesized from cubane-1,4-dicarboxylic acid through a series of reactions that include a radical-initiated decarboxylative iodination step. This transformation highlights the utility of decarboxylation in accessing halogenated cubanes, which are valuable precursors for further functionalization acs.org.

Electrochemical methods also provide a direct route for decarboxylative functionalization. The Hofer-Moest reaction, an anodic oxidation process, can convert cubane carboxylic acids into alkoxycubanes. This electrochemical approach is notable for its mild conditions and scalability, offering a direct functionalization at the cubane system without the need for pre-activated intermediates nih.govresearchgate.net. The process involves the oxidation of a carboxylate anion to form a cubyl radical, which can be further oxidized to a carbocation and trapped by a solvent molecule like methanol (B129727) to yield a methoxycubane nih.gov.

Recent advancements have also explored decarboxylative functionalization via hydrogen-atom transfer (HAT) from the carboxylic acid's O-H bond, a challenging task due to the high bond dissociation energy nih.gov. While not specific to this compound, these methods open new avenues for generating carboxyl radicals from aliphatic carboxylic acids under neutral conditions, which could be applicable to cubane systems nih.gov.

Table 1: Examples of Decarboxylative Functionalization of Cubane Carboxylic Acids

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| Cubane-1,4-dicarboxylic acid monomethyl ester | Pb(OAc)₄, I₂ | Methyl 4-iodocubane-1-carboxylate | Decarboxylative Iodination |

| Cubane carboxylic acid | Electrolysis (Pt anode), KOH, MeOH | Methoxycubane | Hofer-Moest Reaction |

| Cubane-1,4-dicarboxylic acid | t-BuOCl, UV light | Monochlorinated cubane dicarboxylate | Radical Decarboxylative Chlorination |

The generation of cubyl radicals from carboxylic acid derivatives is a key step in many functionalization reactions. Anodic oxidation, as seen in the Hofer-Moest and Kolbe electrolysis reactions, is a direct method to generate these highly reactive intermediates from cubanecarboxylate salts nih.gov. The initial oxidation forms an alkyl radical, which can then undergo further reactions. In the presence of a nucleophile, the radical can be oxidized to a carbocation, leading to ether or ester products nih.gov.

Photoredox catalysis has also emerged as a powerful tool for generating radicals from activated carboxylate derivatives, such as N-hydroxyphthalimide esters nih.gov. This reductive platform allows for a wide range of decarboxylative transformations under mild conditions. Although the direct application to this compound is not extensively detailed, the principles are broadly applicable to cubane systems. The strength of the cubane C-H bond makes radical formation challenging, but functionalization via radical-mediated pathways is an active area of research soton.ac.ukresearchgate.net.

While amide-directed ortho-metalation is a well-established strategy for C-H functionalization on the cubane scaffold, direct carboxylate-directed C-H activation is less common nih.govic.ac.ukrsc.org. The carboxylate group itself is not typically a strong directing group for metalation in the same way an amide is. However, the presence of carboxylic acid or ester groups on the cubane ring influences the reactivity of the C-H bonds. For example, the electron-withdrawing nature of these groups can affect the bond dissociation energies of adjacent C-H bonds, potentially influencing the regioselectivity of radical-mediated C-H functionalization reactions soton.ac.uk.

Research has shown that the functionalization of cubanes often relies on the interconversion of carboxylic acid groups rather than their direct use as a directing group for C-H activation nih.gov. Strategies often involve converting the carboxylic acid to an amide to take advantage of directed ortho-metalation, followed by subsequent transformations rsc.org. This highlights the ongoing challenge and opportunity in developing direct C-H functionalization methods guided by the carboxylate group on the cubane framework.

Investigating Rearrangement Mechanisms of Cubane Derivatives

The high strain energy of the cubane skeleton (approximately 161.5 kcal mol⁻¹) makes it susceptible to rearrangement reactions, particularly in the presence of metal catalysts rsc.org. These isomerizations provide access to other C₈H₈ isomers, such as cuneane and cyclooctatetraene.

One of the most studied rearrangements of cubane is its valence isomerization to cuneane, a less strained isomer. This transformation is efficiently catalyzed by various transition metals, most notably silver(I) and palladium(II) salts nih.gov. The reaction, first reported by Eaton and Cassar, involves the formal [σ²s + σ²a] pericyclic reaction, which is symmetry-forbidden but becomes accessible through interaction with a metal catalyst nih.govacs.org.

Silver(I) catalysts, such as silver trifluoroacetate (B77799) (AgTFA), have proven particularly effective, often providing high yields and regioselectivity in the isomerization of substituted cubanes nih.govchemrxiv.org. For asymmetrically 1,4-disubstituted cubanes, the reaction can be highly regioselective, leading to either 1,3- or 2,6-disubstituted cuneanes depending on the nature of the substituents and reaction conditions nih.gov. The choice of catalyst and solvent can significantly influence the outcome of the reaction chemrxiv.org. For instance, the isomerization of a model 1,4-disubstituted cubane with AgTFA in toluene (B28343) at 80 °C yielded the desired cuneane with a high ratio of 2,6- to 1,3-isomers chemrxiv.org.

Rhodium(I) complexes are also known to catalyze the valence isomerization of cubanes, but they typically lead to the formation of cyclooctatetraenes nih.gov. The divergence in reaction pathways highlights the critical role of the metal catalyst in directing the rearrangement of the cubane cage.

Table 2: Metal Catalysts in Cubane Isomerization

| Catalyst | Product | Reference |

|---|---|---|

| Ag(I) salts (e.g., AgTFA) | Cuneane | nih.gov, chemrxiv.org |

| Pd(II) salts | Cuneane | nih.gov |

| Rh(I) complexes | Cyclooctatetraene | nih.gov, acs.org |

Computational chemistry has been instrumental in providing mechanistic insights into the metal-catalyzed isomerization of cubane to cuneane. High-level computations, including density functional theory (DFT), have been employed to map the potential energy surface of the reaction nih.govacs.orgnih.gov.

These studies have revealed a complex multi-step mechanism. For the Ag(I)-catalyzed reaction, the proposed pathway involves an initial oxidative addition of the Ag(I) catalyst to a C-C bond of the cubane cage. This is followed by cleavage of the C-Ag bond and a subsequent, dynamically concerted carbocation rearrangement to form the cuneane skeleton acs.orgnih.gov. The superior catalytic activity of Ag(I) is attributed to the accessibility of a highly electrophilic "bare" Ag⁺ center and the formation of a relatively weak Ag-C bond acs.orgnih.gov.

Computational models have also been successful in rationalizing and predicting the regioselectivity observed in the isomerization of substituted cubanes nih.gov. By analyzing the transition state energies for different pathways, researchers can predict which regioisomeric cuneane product will be favored. Furthermore, quasi-classical molecular dynamics simulations have suggested the possibility of achieving enantioselective cuneane synthesis through post-transition-state desymmetrization by using chiral ligands on the metal catalyst acs.orgnih.govresearchgate.net.

Role of Radical Intermediates in Cubane Functionalization

The functionalization of the highly strained cubane cage often proceeds through pathways involving radical intermediates. The cubyl radical, a neutral species with an unpaired electron on a corner carbon, serves as a key intermediate in various substitution and addition reactions. masterorganicchemistry.comlibretexts.org Unlike many carbocationic or carbanionic intermediates, the cubyl radical is less prone to cage-rearrangement or decomposition, making it a synthetically useful species for modifying the cubane framework. The generation of this radical allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that might otherwise be incompatible with the sensitive cubane structure.

Cubyl radicals can be generated through several methods, with two prominent pathways being hydrogen atom abstraction from a C-H bond and the reductive cleavage of a carbon-halogen bond, particularly a C-I bond.

Generation:

From C-H Bonds: Modern approaches enable the direct abstraction of a hydrogen atom from an unsubstituted cubane C-H bond. This is often achieved using a hydrogen atom transfer (HAT) catalyst under photolytic conditions, which generates the cubyl radical for subsequent reactions. nih.govchemrxiv.org

From Iodocubanes: A more classical and highly relevant method for generating cubyl radicals involves the single-electron reduction of iodocubane derivatives, such as this compound. This process is often initiated by photostimulation, where an electron is transferred from a nucleophile or a photocatalyst to the iodocubane. nih.gov This transfer leads to the formation of a transient radical anion, which rapidly fragments by cleaving the weak carbon-iodine bond to release the cubyl radical and an iodide anion. nih.gov This method is central to the S-RN-1 (unimolecular radical nucleophilic substitution) mechanism.

Reactivity: Once generated, the cubyl radical is a highly reactive intermediate that readily participates in several types of reactions:

Nucleophilic Substitution: The cubyl radical can couple with a wide range of nucleophiles. In the context of the S-RN-1 mechanism, the radical combines with an anionic nucleophile to form a new radical anion. This new species then propagates the chain by transferring its excess electron to a starting iodocubane molecule, yielding the final substituted product and a new cubyl radical. nih.gov This pathway has been successfully used to synthesize various thioaryl- and diphenylphosphoryl-cubane derivatives. nih.gov

Conjugate Addition: Cubyl radicals generated from C-H abstraction have been shown to undergo conjugate addition to electron-deficient alkenes, providing a direct method for C-C bond formation and the alkylation of the cubane core. nih.govresearchgate.net

The table below summarizes the results of photoinduced nucleophilic substitution reactions of a 4-iodocubane-1-carboxylate, demonstrating the reactivity of the intermediate cubyl radical with various nucleophiles. nih.gov

Table 1: Photoinduced Reactions of Methyl-4-iodocubane-1-carboxylate with Various Nucleophiles

| Entry | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-methoxybenzenethiolate | Methyl 4-((4-methoxyphenyl)thio)cubane-1-carboxylate | 85 |

| 2 | Benzenethiolate | Methyl 4-(phenylthio)cubane-1-carboxylate | 70 |

| 3 | 4-methylbenzenethiolate | Methyl 4-(p-tolylthio)cubane-1-carboxylate | 75 |

Data sourced from experimental findings on photoinduced S-RN-1 reactions. nih.gov

The reactions of iodocubanes, particularly in nucleophilic substitutions, are often governed by electron transfer (eT) mechanisms. The most prominent of these is the S-RN-1 pathway, which is a chain reaction initiated by a single electron transfer. nih.govmdpi.com

The S-RN-1 mechanism can be broken down into three key phases:

Initiation: The reaction begins with the transfer of an electron to the iodocubane substrate. In many cases, this is a photoinduced electron transfer (PeT), where irradiation excites a nucleophile, which then has sufficient energy to donate an electron to the iodocubane's low-lying empty σ* orbital of the C-I bond. nih.gov This forms a radical anion intermediate.

Cubane-I + e⁻ (from Nu⁻) → [Cubane-I]•⁻*

Propagation: The propagation phase consists of a cyclic series of steps that sustain the chain reaction:

Fragmentation: The radical anion formed during initiation is unstable and rapidly dissociates, breaking the carbon-iodine bond to form a cubyl radical and an iodide ion. nih.gov[Cubane-I]•⁻ → Cubane• + I⁻

Radical-Nucleophile Coupling: The newly formed cubyl radical reacts with the nucleophile (Nu⁻) to create a new radical anion, this time of the substituted product. nih.govCubane• + Nu⁻ → [Cubane-Nu]•⁻

Electron Transfer: This product radical anion transfers its unpaired electron to a molecule of the starting iodocubane substrate. This step regenerates the initial radical anion ([Cubane-I]•⁻), which continues the chain, and forms the final, neutral substituted product. nih.gov[Cubane-Nu]•⁻ + Cubane-I → Cubane-Nu + [Cubane-I]•⁻

Termination: The chain reaction can be terminated if radical species are quenched or combine with each other. For instance, the presence of radical scavengers or efficient electron acceptors can inhibit the reaction by interrupting the propagation cycle. nih.gov

This single electron transfer mechanism provides a powerful alternative to traditional polar substitution pathways (S-N-1 and S-N-2), enabling the functionalization of the cubane skeleton under relatively mild, photostimulated conditions. nih.gov

Advanced Functionalization and Transformative Reactions of the Cubane Scaffold

C-H Activation Strategies for Selective Functionalization

Direct C-H activation is a highly desirable strategy for molecular functionalization as it avoids the need for pre-functionalized starting materials. The development of C-H activation methodologies for the cubane (B1203433) scaffold has opened new avenues for its derivatization.

The C-H bonds of the cubane skeleton are generally considered to be inert. However, the presence of directing groups can enable their site-selective functionalization. A prominent example is the ortho-C-H metalation of cubane amides. rsc.orgnih.gov By employing a strong lithium amide base in the presence of a zinc additive, a C-H bond adjacent to the amide directing group can be selectively deprotonated. The resulting organozinc species can then participate in palladium-catalyzed cross-coupling reactions to introduce aryl groups with high regioselectivity. rsc.orgnih.gov This approach has been instrumental in the programmable synthesis of multiply arylated cubanes. rsc.orgnih.gov

Another strategy for site-selective functionalization involves transition-metal-catalyzed directed acetoxylation. This method introduces an oxygen functionality to the cubane core through C-H activation, providing a handle for further derivatization into analogues of pharmaceutically relevant scaffolds. acs.orgacs.org

Direct functionalization of the cubane skeleton without the aid of a directing group is more challenging but has been achieved through radical-mediated pathways. The high bond dissociation energy of the cubane C-H bond (approximately 104 kcal/mol) necessitates the use of highly reactive radical species. researchgate.net Hydrogen atom transfer (HAT) catalysts can enable the direct abstraction of a hydrogen atom from the cubane C-H bond, generating a cubyl radical. This reactive intermediate can then undergo conjugate addition to electron-deficient alkenes, achieving direct C-H alkylation of the cubane core. acs.orgnih.gov

This catalytic approach provides a complementary method to the directed C-H activation strategies, allowing for the introduction of alkyl groups directly onto the cubane framework.

Photoredox and Electrochemical Approaches for Cubane Derivatization

Photoredox and electrochemical methods offer alternative strategies for the functionalization of cubanes, often proceeding under mild conditions and with high functional group tolerance. These approaches typically involve the generation of reactive radical or cationic intermediates from cubane precursors.

A notable electrochemical method for cubane derivatization is the Hofer-Moest reaction, which involves the anodic oxidation of a carboxylic acid. d-nb.infonih.govnih.gov This process generates a carbocation intermediate via decarboxylation, which can then be trapped by a nucleophile. The application of this reaction to cubane carboxylic acids has enabled the direct synthesis of alkoxycubanes in a flow chemistry setup. d-nb.infonih.gov This electrochemical functionalization is chemoselective and scalable, providing a direct route to valuable cubane building blocks. d-nb.infonih.gov

Photoredox catalysis has also been employed for the C-H alkylation of cubanes. Through the use of a suitable photocatalyst, a cubyl radical can be generated directly from a C-H bond. This radical can then engage in reactions with various radical acceptors. researchgate.net This method avoids the need for harsh reagents and provides a mild pathway for the direct C-H functionalization of the cubane scaffold.

Visible-Light-Induced Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. In the context of cubane chemistry, this approach has been utilized for decarboxylative couplings and C–H functionalization, offering pathways to introduce a diverse array of substituents onto the cubane core.

Recent studies have demonstrated the utility of synergistic copper and photoredox catalysis for the decarboxylative C–N coupling of alkyl carboxylic acids. This methodology can be conceptually extended to cubane carboxylic acids, where the carboxyl group of a molecule like 4-iodocubane-1-carboxylic acid could be converted into a different functional group. The process would involve the in situ formation of a redox-active ester from the carboxylic acid, which then undergoes single-electron reduction mediated by a photocatalyst to generate a cubyl radical via decarboxylation. This radical can then be trapped by a copper-bound nucleophile to form the desired product.

Furthermore, visible-light-induced photocatalysis can facilitate the direct C–H alkylation of cubanes. This method relies on a hydrogen atom transfer (HAT) catalyst to abstract a hydrogen atom from the cubane's C–H bonds, generating a cubyl radical. This radical can subsequently add to a Michael acceptor to form a new C–C bond. While this approach is typically applied to less functionalized cubanes, the principles can be adapted for the selective functionalization of this compound derivatives, potentially at positions ortho to the existing substituents.

A summary of representative visible-light-induced transformations applicable to the cubane scaffold is presented in the table below.

| Transformation | Reactants | Catalyst System | Product Type |

| Decarboxylative C–N Coupling | Cubane Carboxylic Acid, N-Nucleophile | Copper Catalyst + Photocatalyst | N-Alkyl Cubane |

| C–H Alkylation | Cubane, Michael Acceptor | HAT Photocatalyst | Alkylated Cubane |

Electrocatalytic Methodologies

Electrochemical methods offer a green and efficient alternative for driving chemical transformations. In cubane chemistry, electrocatalysis has been successfully applied for the oxidative decarboxylative functionalization of cubane carboxylic acids.

A notable example is the Hofer-Moest reaction, which has been adapted for the conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemistry conditions. This reaction involves the anodic oxidation of a cubane carboxylate to generate a cubyl radical, which is then further oxidized to a cubyl cation. This cation can be trapped by a nucleophilic solvent, such as an alcohol, to yield the corresponding ether. This method is particularly attractive as it operates under mild conditions and is scalable. For a substrate like this compound, this would provide a route to 4-iodo-1-alkoxycubanes, which can be further functionalized.

The table below summarizes the key aspects of the electrocatalytic decarboxylative etherification of cubane carboxylic acids.

| Reaction | Substrate | Anode Material | Nucleophile | Product |

| Hofer-Moest Reaction | Cubane Carboxylic Acid | Platinum or Carbon | Alcohol | Alkoxy Cubane |

Synthesis of Polyfunctionalized and Disubstituted Cubane Derivatives

The synthesis of cubane derivatives with multiple and varied substituents is crucial for their application in medicinal chemistry and materials science. This compound serves as a versatile starting material for accessing such complex molecules due to the orthogonal reactivity of its iodo and carboxylic acid functionalities.

A key strategy for the introduction of functional groups onto the cubane scaffold is the iodine-metal exchange reaction. Treatment of an iodocubane (B12285268) derivative with an organometallic reagent, such as a lithium organozincate, generates a nucleophilic cubylmetal species. This intermediate can then react with a wide range of electrophiles to introduce new substituents. The tolerance of organozincates to various functional groups makes this a powerful method for the synthesis of polyfunctionalized cubanes. For instance, the amide derivative of this compound can undergo iodine-zinc exchange, and the resulting organozinc species can be coupled with electrophiles like aldehydes, alkyl halides, and silylating agents.

| Electrophile | Product of Reaction with Metalated 4-Iodocubane-1-carboxamide |

| Aldehyde (R-CHO) | 4-(Hydroxyalkyl)-cubane-1-carboxamide |

| Alkyl Halide (R-X) | 4-Alkyl-cubane-1-carboxamide |

| Silyl Halide (R₃Si-X) | 4-Silyl-cubane-1-carboxamide |

Accessing Complex Architectures via Strategic Functionalization

The strategic functionalization of this compound allows for the construction of intricate and highly substituted cubane architectures. The iodo and carboxylic acid groups can be manipulated sequentially or in one-pot procedures to build molecular complexity.

For example, the carboxylic acid can be converted to an amide, which can then direct ortho-lithiation to functionalize the C-H bonds adjacent to the amide group. Concurrently, the iodo group can be transformed into other functionalities via metal-halogen exchange followed by electrophilic trapping. This orthogonal reactivity allows for precise control over the substitution pattern.

Furthermore, modern cross-coupling reactions, such as those enabled by synergistic photoredox and copper catalysis, can be employed for the decarboxylative coupling of the carboxylic acid moiety with a variety of partners, including nitrogen heterocycles, amides, and sulfonamides. The remaining iodo group can then be used as a handle for subsequent functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

Preparation of Non-Linear 1,3- and 1,2-Disubstituted Isomers

While 1,4-disubstituted cubanes are the most readily accessible, the synthesis of non-linear 1,3- and 1,2-disubstituted isomers is essential for creating bioisosteres of meta- and ortho-substituted benzene (B151609) rings, respectively.

The synthesis of 1,3-disubstituted cubanes has been achieved on a multigram scale through a route that utilizes a Wharton transposition of an enone intermediate, which is also a precursor to 1,4-disubstituted cubanes. This approach provides access to dimethyl 1,3-cubanedicarboxylate, a key building block for further derivatization.

Access to 1,2-disubstituted cubanes has been more challenging. A recent breakthrough involves the photolytic C–H carboxylation of dimethyl cubane-1,4-dicarboxylate to introduce a third ester group at the 2-position. Selective hydrolysis and decarboxylation then afford the desired 1,2-diester. This C-H functionalization strategy opens the door to previously inaccessible substitution patterns on the cubane core.

These synthetic advancements, coupled with the functional group transformations possible with this compound, provide a comprehensive toolkit for the rational design and synthesis of a wide range of polyfunctionalized and disubstituted cubane derivatives with tailored properties.

Computational and Theoretical Investigations of 4 Iodocubane 1 Carboxylic Acid Systems

Strain Energy Analysis of Cubane (B1203433) and its Functionalized Derivatives

The cubane skeleton is characterized by its extraordinary strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. This stored energy is a defining feature of its chemistry.

Calculating the strain energy of molecules like cubane requires theoretical methods that can effectively isolate the strain component from other energetic contributions. Isodesmic and homodesmotic reactions are common and effective computational strategies for this purpose.

Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds on the reactant side are identical to those on the product side. This conservation of bond types helps to cancel out systematic errors in quantum chemical calculations, leading to more reliable energy predictions. For cubane (C₈H₈), an isodesmic reaction could involve breaking it down into less strained molecules while preserving the total number of C-C and C-H bonds.

Homodesmotic Reactions: This is a more stringent classification of isodesmic reactions. In addition to conserving the number and types of bonds, homodesmotic reactions also conserve the hybridization states of the atoms and the count of bonds between atoms of specific hybridization. This higher level of conservation provides a more accurate cancellation of errors and a more refined calculation of strain energy. For example, a homodesmotic reaction for cubane might involve comparing its energy to a set of reference molecules that also contain only sp³-hybridized carbons with similar bonding environments (e.g., CH-CH₂).

These calculations are typically performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G*). The strain energy (SE) is then derived from the total energies of the optimized geometric structures of the reactants and products. For the parent cubane, calculations using a homodesmotic reaction have yielded a strain energy of 169.13 kcal/mol, which shows good agreement with experimental values. Another high-level theoretical study using quasihomodesmotic reactions estimated the strain energy of cubane to be 667.2 kJ mol⁻¹ (159.4 kcal/mol).

The introduction of functional groups onto the cubane skeleton can significantly alter its strain energy. The nature, number, and position of these substituents play a crucial role.

Studies on various cubane derivatives have revealed specific trends:

Nitro groups have been shown to have the greatest effect on increasing the strain energy of the cubane cage, especially with higher degrees of substitution. The strain energy of octanitrocubane is calculated to be significantly higher than that of the parent cubane.

Azido groups , in contrast, can release the strain energy of the cubane skeleton when the number of substituted groups is less than seven.

For polynitratocubane , the strain energy shows a slight decrease initially before increasing as more groups are added.

For 4-iodocubane-1-carboxylic acid, the two substituents are on opposite corners of the cube (1,4-position), minimizing direct steric interaction. The carboxylic acid group is strongly electron-withdrawing, while the iodine atom is a large but weakly electron-withdrawing halogen. The electron-withdrawing nature of these groups would be expected to slightly reduce the C-C bond repulsion, potentially leading to a minor stabilization of the cage structure relative to what might be expected from steric effects alone.

| Compound | Number of Substituents | Calculated SE (kcal/mol) via Isodesmic Reaction | Observed Effect |

|---|---|---|---|

| Cubane | 0 | ~169 | Baseline |

| Octanitrocubane | 8 | 257.20 | Significant increase in strain |

| Octaazidocubane | 8 | 166.48 | Slight decrease in strain |

| Polyazidocubane | <7 | N/A | Release of strain energy |

Electronic Structure and Reactivity Predictions

The unique electronic structure of the cubane cage, particularly its frontier molecular orbitals, governs its reactivity. Computational methods are essential for predicting this behavior.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally implies that a molecule can be more easily excited, indicating higher reactivity and lower stability.

According to Frontier Molecular Orbital (FMO) theory, chemical reactions are often dominated by the interaction between the HOMO of an electron donor and the LUMO of an electron acceptor. The energies and shapes of these orbitals in this compound are influenced by its substituents.

The electron-withdrawing carboxylic acid and iodo groups are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted cubane.

Correlations have been observed in other molecular systems where the HOMO-LUMO energy gap changes linearly with the electronic properties (e.g., Hammett constants) of the substituents. For this compound, a detailed computational analysis would be required to precisely determine the HOMO-LUMO gap and predict its reactivity in comparison to other cubane derivatives.

The strength of the carbon-halogen bond is a critical factor in the synthetic utility of halogenated cubanes. The bond dissociation energy (BDE) for the C-I bond in this compound is influenced by several unique features of the cubane cage.

The carbon orbitals in cubane exhibit a high degree of s-character (approximately 32%) in their C-H bonds to accommodate the constrained 90° bond angles. This increased s-character leads to shorter, stronger bonds. This principle extends to bonds with substituents, including halogens.

Recent computational and experimental work on hexafluorodihalocubanes has revealed exceptionally short tetracoordinated carbon-halogen bonds. In particular, the iodine-substituted derivative was found to feature the shortest C(sp³)–I bond reported to date. The primary reason for this bond shortening in fluorinated cubanes was attributed to strong Coulombic (electrostatic) interactions between the partially positive carbon atom and the halogen atom. This significant bond shortening implies a correspondingly high bond dissociation energy. While this compound is not perfluorinated, the electron-withdrawing nature of the carboxylic acid group would enhance the partial positive charge on the cubane cage carbons, suggesting that the C-I bond in this molecule is also likely to be unusually strong for a tertiary alkyl iodide.

| Bond | Molecule | BDE (kJ/mol) |

|---|---|---|

| C-H | Cubane | 438.4 ± 4 |

| H₃C-I | Methyl Iodide | ~234 |

| C-I | This compound | Predicted to be high |

Note: The BDE for this compound is a qualitative prediction based on related systems.

Mechanistic Modeling of Cubane Transformations

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving the cubane scaffold. The high strain and unique electronic properties of cubanes often lead to novel and sometimes unexpected reaction pathways.

One of the most significant transformations studied computationally is the metal-catalyzed isomerization of cubanes to cuneanes. In-depth DFT calculations on the Ag(I)-catalyzed isomerization of asymmetrically 1,4-disubstituted cubanes have provided a detailed mechanistic picture. The model suggests a charge-controlled regioselectivity, where the initial insertion of the catalyst favors the more electron-rich σ C-C bonds of the cubane cage. Direct dynamics simulations further indicate that the reaction proceeds through a short-lived, non-classical carbocation intermediate.

Other modeled transformations include:

Iodine-Metal Exchange: The reaction of iodocubanes with organometallic reagents like lithium organozincates is a key method for functionalizing the cubane core. Modeling these exchange reactions can help optimize conditions and understand the reactivity of the resulting cubylmetal species.

Radical Reactions: The formation of a cubyl radical via hydrogen atom abstraction has been demonstrated. Computational studies can model the stability of this radical and predict its subsequent reaction pathways, which are crucial for developing new synthetic methodologies.

These theoretical models are vital for developing a predictive understanding of cubane chemistry, enabling the rational design of new derivatives and reaction pathways for molecules like this compound.

Density Functional Theory (DFT) and Higher-Level Calculations

Density Functional Theory (DFT) has become an essential tool for investigating the structural, electronic, and thermodynamic properties of cubane derivatives. nih.govrsc.org For systems like this compound, DFT calculations provide a balance between computational cost and accuracy, enabling the study of complex properties and reaction mechanisms.

Mechanistic aspects of reactions involving iodocubanes are often supported by DFT calculations. For instance, in studies of photoinduced nucleophilic substitution reactions of methyl-4-iodocubane-1-carboxylate, DFT is employed to elucidate the electron transfer pathways and the stability of intermediates. nih.gov These calculations help to distinguish between different possible mechanisms, such as the unimolecular radical nucleophilic substitution (SRN1) process, by analyzing the energetics of radical anions and other transient species. nih.gov

In related studies on functionalized cubanes, such as chlorinated cubane-1,4-dicarboxylic acids, DFT calculations using functionals like B3LYP-D3BJ with basis sets such as 6-311+G(d,p) have been used to determine the energies of transition states and intermediates. acs.orgnih.gov This level of theory is crucial for proposing probable reaction pathways and understanding isomer distributions. acs.orgnih.gov Furthermore, DFT and time-dependent DFT (TD-DFT) have been used to explore the structural, optoelectronic, and thermodynamic properties of cubane and its heteroatom-substituted analogues (cubanoids), revealing their stability and promising electronic properties. nih.gov

Table 1: Representative DFT Methodologies Applied to Cubane Systems

| System Studied | Computational Method/Basis Set | Properties Investigated | Reference |

|---|---|---|---|

| Chlorinated Cubane-1,4-dicarboxylic Acids | B3LYP-D3BJ/6-311+G(d,p) | Reaction pathways, energies of transition states and intermediates | acs.orgnih.gov |

| Cubane Carboxylation | B3LYP/6-31G(d,p) | Geometric and thermodynamic energy data | researchgate.net |

| Cubane and Cubanoids | DFT and TD-DFT | Structural, electronic, optical, and thermodynamic properties | nih.gov |

Transition State Analysis and Reaction Pathways

Computational chemistry provides powerful methods for identifying transition states and mapping the potential energy surfaces of chemical reactions. For cubane systems, this is particularly valuable for understanding rearrangements and functionalization reactions. The synchronous transit-guided quasi-Newton (STQN) method is one such technique used to identify transition-state species, which are characterized by a single imaginary frequency. researchgate.net

Theoretical investigations into the carboxylation of cubane have utilized DFT (B3LYP/6-31G(d,p)) in conjunction with transition state theory to obtain geometric and thermodynamic data for the molecular systems involved. researchgate.net This allows for the calculation of reaction rate constants and pre-exponential factors, providing a quantitative understanding of the reaction kinetics. researchgate.net

Similarly, computational studies have been instrumental in unraveling the mechanism and divergent regioselectivity of the Ag(I)-catalyzed isomerization of cubanes to cuneanes. morressier.com These studies revealed a multi-step process involving a C-C bond insertion with the Ag(I) catalyst and the collapse of a non-classical carbocation intermediate. morressier.com The analysis of transition states and reaction pathways explained why cubanes with electron-withdrawing groups at the 1,4-positions yield 2,6-cuneanes, whereas those with a mix of electron-donating and electron-withdrawing groups selectively produce 1,3-cuneanes. morressier.com Control experiments in other reaction types, such as the iodoperoxidation of alkenes, also point to the existence of distinct radical and cationic iodine pathways depending on the reagents used, a divergence that can be rationalized through computational analysis of the respective transition states. rsc.org

Molecular Dynamics Simulations for Complex Reaction Systems

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.com This method is particularly useful for understanding the behavior of molecules in complex environments, such as in solution, and for simulating processes that occur over longer timescales than can be captured by static quantum chemical calculations. youtube.comelectrochem.org

While specific MD simulations for reactions of this compound are not extensively documented, the methodology is widely applied to other complex chemical systems. For example, MD simulations are used to characterize the interactions of fullerenes and carbon nanotubes with liquid water, revealing details about hydrophobic interactions and solvent structuring at the molecular surface. electrochem.org Such simulations can model the dynamic evolution of a system, showing how molecules interact and rearrange over a fixed period. youtube.com

In the context of a reaction involving this compound, MD simulations could be used to:

Model the diffusion of reactants and the role of solvent molecules in stabilizing intermediates or transition states.

Investigate the conformational dynamics of the carboxylic acid group and its interaction with the solvent.

Simulate the binding and release of the molecule from a larger host system, such as a protein active site or a material cavity, by mapping the free energy landscape. nih.gov

These simulations provide a bridge between the molecular and macroscopic scales, offering insights into how atomic-level interactions give rise to observable chemical phenomena. youtube.com

Predictive Models for Regioselectivity and Stereoselectivity in Cubane Chemistry

Computational models are increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. nih.govrsc.org In cubane chemistry, understanding and predicting regioselectivity is crucial for the synthesis of specifically functionalized derivatives.

A prominent example is the Ag(I)-catalyzed rearrangement of 1,4-disubstituted cubanes to cuneanes, where computational mechanistic studies have led to a powerful predictive model. morressier.comnih.gov The regiochemical outcome—formation of either a 2,6- or a 1,3-disubstituted cuneane—was found to be dependent on the electronic properties of the substituents. morressier.comnih.gov

Key Findings from Computational Models of Cubane Isomerization: morressier.comnih.gov

Cubanes with two electron-withdrawing groups (EWGs) at the 1 and 4 positions rearrange with high selectivity to the 2,6-cuneane isomer. The computational model suggests this is due to the preferential insertion of the silver catalyst into the central C2-C3 bond.

Cubanes with one EWG and one electron-donating group (EDG) rearrange to a single 1,3-cuneane isomer. In this case, the model indicates that silver insertion occurs at a polarized C-C bond adjacent to the EDG.

This mechanistic understanding provides a simple yet powerful tool for predicting the outcome of these isomerization reactions and for designing syntheses of specific cuneane isomers. morressier.com Broader approaches combining computational statistics and machine learning are also being developed to serve as general strategies for predicting selectivity in organic transformations, which could be applied to other reactions on the cubane scaffold. researchgate.net

Table 2: Predicted Regioselectivity in Ag(I)-Catalyzed Cubane Isomerization

| 1,4-Substitution Pattern | Predicted Major Product | Computational Rationale | Reference |

|---|---|---|---|

| EWG / EWG | 2,6-disubstituted cuneane | Ag(I) insertion into central C2-C3 bond | morressier.comnih.gov |

Supramolecular Interactions Involving Cubane Carboxylic Acids

The study of supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. rsc.org For cubane carboxylic acids, these interactions are critical in determining their solid-state structures and their potential use in crystal engineering and materials science.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of carboxylic acids. lookchem.com Cubane carboxylic acids typically form robust supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. lookchem.comjaptronline.com The most common of these is the carboxylic acid dimer, formed through two O-H···O hydrogen bonds. lookchem.com

Table 3: Common Supramolecular Interactions in Cubane Carboxylic Acids

| Interaction Type | Description | Typical Bond Distances (d) / Angles (θ) | Reference |

|---|---|---|---|

| O-H···O Hydrogen Bond | Forms classic carboxylic acid dimers or catemer chains. | d(O···H) ≈ 1.6-1.8 Å | lookchem.comnih.gov |

These non-covalent interactions are fundamental to the crystal engineering of cubane-based materials, allowing for the design of novel supramolecular architectures with tailored properties. researchgate.net

Synthetic Applications of 4 Iodocubane 1 Carboxylic Acid Derivatives in Advanced Chemistry

Building Blocks for Structurally Diverse Molecules

The inherent properties of the cubane (B1203433) scaffold, such as its well-defined geometry and conformational rigidity, make 4-iodocubane-1-carboxylic acid derivatives valuable starting materials for the construction of complex and diverse molecular architectures.

Synthesis of Complex Molecular Architectures

Derivatives of this compound serve as key intermediates in the synthesis of more complex and highly substituted cubane systems. A notable synthetic strategy involves the iodine-metal exchange reaction, which transforms the carbon-iodine bond into a more reactive carbon-metal bond, facilitating the introduction of various electrophiles.

For instance, 4-iodocubane-N,N-diisopropylcarboxamide, a derivative of this compound, can undergo an iodine-metal exchange reaction using a dianionic zincate. The resulting cubylmetal species can then react with a range of electrophiles to yield polyfunctionalized cubane derivatives acs.org. This protocol demonstrates the utility of the iodo group as a point for synthetic elaboration, enabling the construction of intricate molecular frameworks.

Table 1: Examples of Electrophiles Used in the Functionalization of a this compound Derivative via Iodine-Metal Exchange

| Electrophile | Product |

| Halides | Polyhalogenated cubanes |

| Aldehydes | Hydroxyalkyl-substituted cubanes |

| Silylating reagents | Silyl-substituted cubanes |

This table is based on the types of electrophiles that have been successfully reacted with metalated cubane species derived from iodocubanes.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for applications in chemical biology and drug discovery. The rigid and three-dimensional nature of the cubane scaffold makes it an attractive core for DOS, allowing for the precise spatial arrangement of functional groups.

While specific examples detailing the extensive use of this compound in large DOS libraries are not prevalent in the reviewed literature, its potential is evident. The two distinct functional groups, the iodo and the carboxylic acid, can be orthogonally functionalized to generate a library of compounds with diverse appendages. For instance, the carboxylic acid can be converted into a variety of amides, esters, or other functional groups, while the iodo group can participate in cross-coupling reactions or be transformed via iodine-metal exchange as mentioned previously. This dual functionality allows for a branching reaction pathway, a key concept in DOS, where a common core structure is elaborated into a multitude of diverse products nih.gov.